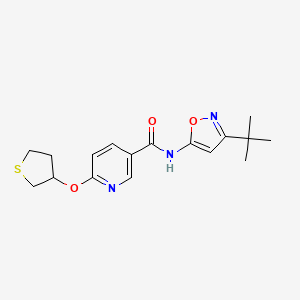

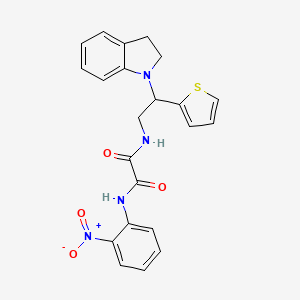

![molecular formula C21H18FN3S B2843986 5-(4-fluorophenyl)-6-methyl-N-phenethylthieno[2,3-d]pyrimidin-4-amine CAS No. 683779-96-6](/img/structure/B2843986.png)

5-(4-fluorophenyl)-6-methyl-N-phenethylthieno[2,3-d]pyrimidin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “5-(4-fluorophenyl)-6-methyl-N-phenethylthieno[2,3-d]pyrimidin-4-amine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

科学的研究の応用

- These compounds demonstrated significant cytotoxic activity against cancer cell lines (MCF-7, HCT-116, and HepG-2), with IC50 values ranging from 6 to 99 nM. Notably, compounds 14 and 15 exhibited the best cytotoxic activities across all three cell lines .

- It also demonstrates good kinase selectivity and protects cells from necroptosis, suggesting potential therapeutic applications .

- Our compound, when incorporated into the modified structure, enhances the insecticidal activity of chlorantraniliprole .

- These compounds have attracted attention due to their diverse biological significance. Further studies explore their potential applications .

Cancer Treatment (CDK2 Inhibition)

RIPK1 Inhibition

Insecticidal Activity Enhancement

Antitubercular Potential

Bicyclic Systems in Medicinal Chemistry

作用機序

Target of Action

The primary targets of the compound are yet to be identified. Compounds with similar structures have been known to target various enzymes and receptors in the body .

Mode of Action

It is believed to interact with its targets, leading to changes in cellular processes . The compound’s interaction with its targets could lead to the inhibition or activation of these targets, resulting in changes in cellular functions .

Biochemical Pathways

The compound is likely to affect several biochemical pathways. For instance, it has been suggested that it acts as an inhibitor for cAMP-phosphodiesterase platelets and supports adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells . .

Pharmacokinetics

Compounds with similar structures have been shown to have good bioavailability . The compound’s pharmacokinetic properties would significantly impact its bioavailability and efficacy.

Result of Action

It is believed that the compound could efficiently protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the introduction of different halogen atoms on the phenyl ring caused different effects on the antitubercular activity against the GFP reporter strain of Mtb .

特性

IUPAC Name |

5-(4-fluorophenyl)-6-methyl-N-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN3S/c1-14-18(16-7-9-17(22)10-8-16)19-20(24-13-25-21(19)26-14)23-12-11-15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEOFQBTYQPPMHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N=CN=C2S1)NCCC3=CC=CC=C3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-fluorophenyl)-6-methyl-N-phenethylthieno[2,3-d]pyrimidin-4-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

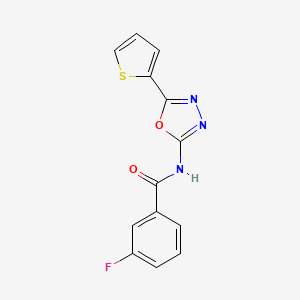

![8-methyl-3-oxo-2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-8-ium iodide](/img/structure/B2843904.png)

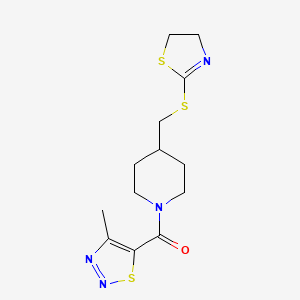

![2-[[1-(2,3-Dimethoxybenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2843906.png)

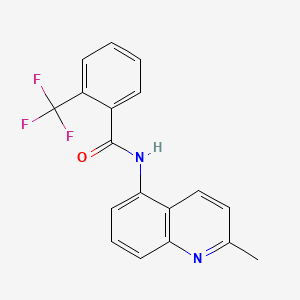

![3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-N-(2-fluorophenyl)azetidine-1-carboxamide](/img/structure/B2843908.png)

![3-((4-(3-chlorophenyl)-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2843909.png)

![N-(1,3-benzodioxol-5-ylmethyl)-1-[(2-chlorophenyl)methyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide](/img/structure/B2843910.png)

![4-(3-Hexyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-y l)benzenesulfonamide](/img/structure/B2843917.png)

![3-Amino-N-[3-(dimethylamino)propyl]-1-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B2843919.png)

![2-(4-Chlorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2843923.png)